molecular formula C5H13N3 B102098 Piperazine-1-methylamine CAS No. 18190-85-7

Piperazine-1-methylamine

Cat. No.: B102098
CAS No.: 18190-85-7
M. Wt: 115.18 g/mol
InChI Key: GHAIYFTVRRTBNG-UHFFFAOYSA-N
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Description

Piperazine-1-methylamine is an organic compound with the molecular formula C5H13N3. It is a derivative of piperazine, where one of the hydrogen atoms on the nitrogen is replaced by a methylamine group. This compound is known for its versatile applications in various fields, including medicinal chemistry, pharmaceuticals, and industrial processes .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: This compound can be reduced to form simpler amine derivatives.

    Substitution: It can participate in substitution reactions where the methylamine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products:

    Oxidized Derivatives: Various oxidized forms of this compound.

    Reduced Amines: Simpler amine derivatives.

    Substituted Piperazines: Piperazine derivatives with different functional groups.

Mechanism of Action

Piperazine-1-methylamine exerts its effects primarily through interactions with GABA receptors. It acts as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain parasites . This mechanism is particularly useful in its application as an anthelmintic agent.

Comparison with Similar Compounds

    Piperazine: A simpler analog with a six-membered ring containing two nitrogen atoms.

    Morpholine: Contains an oxygen atom in the ring instead of a second nitrogen.

    Piperidine: A six-membered ring with only one nitrogen atom.

Uniqueness:

    Piperazine-1-methylamine: stands out due to the presence of the methylamine group, which enhances its reactivity and allows for the formation of more complex derivatives.

Properties

IUPAC Name

piperazin-1-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3/c6-5-8-3-1-7-2-4-8/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHAIYFTVRRTBNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90171218
Record name Piperazine-1-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18190-85-7
Record name 1-Piperazinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18190-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine-1-methylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018190857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine-1-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperazine-1-methylamine
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